Isoborneol glucuronide

Pharmacokinetics Systemic Exposure Metabolite Profiling

Isoborneol glucuronide (Isoborneol-2-O-glucuronide, M2G, CAS 68296-69-5) is a phase II glucuronide conjugate of the bicyclic monoterpenoid isoborneol, a constituent of Borneolum syntheticum (Bingpian). Following oral administration, both borneol and isoborneol undergo extensive first-pass hepatic glucuronidation mediated primarily by UGT2B7, producing borneol-2-O-glucuronide (M1G) and isoborneol-2-O-glucuronide (M2G) as major circulating metabolites, rather than their parent aglycones.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
CAS No. 68296-69-5
Cat. No. B1200372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoborneol glucuronide
CAS68296-69-5
Synonymsisoborneol glucuronide
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESCC1(C2CCC1C(C2)OC3(C(C(C(C(O3)C(=O)O)O)O)O)C)C
InChIInChI=1S/C16H26O7/c1-15(2)7-4-5-8(15)9(6-7)22-16(3)13(19)11(18)10(17)12(23-16)14(20)21/h7-13,17-19H,4-6H2,1-3H3,(H,20,21)/t7?,8?,9?,10-,11-,12-,13+,16+/m0/s1
InChIKeyJPNGPQIXKMXKFH-NFOIANCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoborneol Glucuronide Procurement Guide: A Validated Circulating Metabolite for Atherosclerosis Research


Isoborneol glucuronide (Isoborneol-2-O-glucuronide, M2G, CAS 68296-69-5) is a phase II glucuronide conjugate of the bicyclic monoterpenoid isoborneol, a constituent of Borneolum syntheticum (Bingpian) [1]. Following oral administration, both borneol and isoborneol undergo extensive first-pass hepatic glucuronidation mediated primarily by UGT2B7, producing borneol-2-O-glucuronide (M1G) and isoborneol-2-O-glucuronide (M2G) as major circulating metabolites, rather than their parent aglycones [1]. These metabolites are actively effluxed into the systemic circulation via MRP3/4 transporters and subsequently eliminated through renal excretion involving glomerular filtration and OAT3/4-mediated tubular secretion [1]. The compound is utilized as a reference standard for pharmacokinetic profiling of Bingpian-containing formulations and as an analyte in mechanistic studies of glucuronide transport and foam-cell inhibition [1][2].

Why Generic Substitution of Isoborneol Glucuronide Fails: Divergent Systemic Exposure from Epimeric Glucuronides


Simply substituting isoborneol glucuronide (M2G) with its epimer borneol glucuronide (M1G) or the parent aglycone isoborneol is not scientifically justified. Despite sharing the same molecular formula and metabolic pathway enzymes (UGT2B7, MRP3/4), these compounds exhibit a striking difference in systemic exposure [1]. Pharmacokinetic studies reveal that borneol glucuronide achieves a peak systemic concentration (Cmax) approximately 140-fold higher than its parent borneol, whereas isoborneol glucuronide achieves a Cmax approximately 7.8-fold higher than its parent isoborneol—a difference of nearly 18-fold between the two glucuronide metabolites relative to their parent aglycones [1]. This quantitative divergence in systemic disposition precludes assuming bioequivalence or functional interchangeability, particularly in applications where precise quantification of systemic metabolite exposure is critical.

Quantitative Evidence for Prioritizing Isoborneol Glucuronide Over Borneol Glucuronide and Parent Aglycones


Systemic Exposure Multiplier: Isoborneol Glucuronide (M2G) Exhibits 18-Fold Lower Cmax Multiplier Than Borneol Glucuronide (M1G)

Following oral administration of Bingpian in humans, borneol is primarily present in the systemic circulation as the metabolite borneol-2-O-glucuronide (M1G), with a Cmax approximately 140 times that of unchanged borneol. In contrast, isoborneol-2-O-glucuronide (M2G) achieves a Cmax only 7.8 times that of unchanged isoborneol [1]. This represents a nearly 18-fold difference in systemic exposure amplification between the two epimeric glucuronides (140× vs. 7.8×) and is a critical differentiation factor when selecting reference standards for pharmacokinetic calibration curves or for in vivo pharmacology studies where metabolite exposure drives efficacy [2].

Pharmacokinetics Systemic Exposure Metabolite Profiling

Shared but Stereochemistry-Dependent Transporter Efflux: MRP3/4-Mediated Hepatic Export into Systemic Circulation

Both borneol-2-O-glucuronide (M1G) and isoborneol-2-O-glucuronide (M2G) rely on MRP3 (ABCC3) and MRP4 (ABCC4) transporters for hepatic efflux into the systemic circulation, as their poor membrane permeability precludes passive diffusion [1]. However, the stereochemical configuration of the aglycone (borneol vs. isoborneol) at the C2 position influences the glucuronide's affinity for these transporters, contributing to the observed divergence in systemic exposure [1]. Studies in human subjects and in vitro transporter assays confirm that both glucuronides are substrates for the same efflux proteins, but the quantitative contribution of each transporter to net systemic exposure differs between the two epimers [1].

Drug Transport Hepatic Efflux Pharmacokinetics

Synergistic Foam-Cell Inhibition: M2G Collaboration with M1G and Camphor for Anti-Atherosclerotic Efficacy

Isoborneol-2-O-glucuronide (M2G), borneol-2-O-glucuronide (M1G), and camphor, as the three major circulating metabolites of Bingpian, act synergistically to inhibit oxidized LDL-induced foam-cell formation in macrophages [1]. While individual IC50 values for each isolated metabolite have not been reported as independent data points in the available literature, the combination of M2G with M1G and camphor produced a marked inhibition of foam-cell formation that was superior to the parent aglycones borneol and isoborneol alone [1]. In ApoE−/− mice fed a high-fat diet, sub-chronic administration of Bingpian (30 mg·kg⁻¹·d⁻¹, i.g.) for 12 weeks significantly decreased atherosclerotic lesion size and enhanced plaque stability [1].

Atherosclerosis Foam-Cell Formation Macrophage Pharmacology

Renal Elimination Pathway Involving OAT3 and OAT4: Shared Renal Transporter Substrate Profile

Both isoborneol-2-O-glucuronide (M2G) and borneol-2-O-glucuronide (M1G) are predominantly eliminated via renal excretion involving both glomerular filtration and active tubular secretion mediated by OAT3 (SLC22A8) and OAT4 (SLC22A11) [1]. This shared renal handling mechanism is relevant for predicting potential drug-drug interactions (DDIs) when Bingpian-containing formulations are co-administered with other drugs that are substrates or inhibitors of OAT3/4 [1]. The two glucuronide epimers may exhibit competitive inhibition differences at OAT3/4 due to stereochemical variation, but direct comparative kinetic data (Km, Vmax) are not available in the current literature; this represents a class-level inference based on shared transporter substrates [1].

Renal Excretion OAT Transporters Drug-Drug Interaction

Enzymatic Hydrolysis Mechanism Confirms Stereochemistry Retention at the Acetal Linkage

A foundational study by Johnson and Fenselau (1978) demonstrated that the enzymatic conjugation and hydrolysis of isoborneol glucuronide proceed with retention of the labeled hydroxyl oxygen at the acetal linkage, as confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of [¹⁸O]isoborneol glucuronide [1]. This stereochemical and mechanistic fidelity is specific to the isoborneol glucuronide scaffold and distinguishes it from glucuronides of other terpene alcohols where hydrolysis may occur via different mechanisms [1]. The study utilized immobilized, partially purified rabbit liver UDP-glucuronyltransferase [1].

Enzymatic Hydrolysis Metabolic Stability Isotopic Labeling

Best Application Scenarios for Isoborneol Glucuronide in Pharmacokinetic and Pharmacodynamic Research


Quantitative LC-MS/MS Bioanalysis of Bingpian Metabolites in Plasma: M2G as a Calibration Standard

Isoborneol glucuronide (M2G) is essential as an authentic reference standard for constructing calibration curves in validated LC-MS/MS methods for quantifying circulating Bingpian metabolites in human or rodent plasma. Given that M2G achieves a systemic Cmax 7.8-fold higher than parent isoborneol, its concentration range in calibration curves must be designed to cover this amplified exposure window, distinct from M1G which requires calibration up to 140-fold parent concentrations [1]. Using M1G as a surrogate for M2G quantification would introduce a systematic 18-fold bias in measured concentrations and invalidate pharmacokinetic parameter estimates [1].

Macrophage Foam-Cell Inhibition Assays: Replicating the Synergistic Metabolite Milieu

For in vitro pharmacology studies investigating the anti-atherosclerotic mechanism of Bingpian, isoborneol glucuronide (M2G) must be co-incubated with borneol glucuronide (M1G) and camphor at physiologically relevant concentration ratios to recapitulate the synergistic inhibition of oxLDL-induced foam-cell formation observed in vivo [2]. Substituting M2G with additional M1G or camphor would alter the composition of the metabolite combination and potentially misrepresent the true pharmacodynamic effect. Procurement of authenticated M2G standard with certified purity ≥95% is a prerequisite for reproducible foam-cell assay results [2].

Transporter Interaction Studies: Differentiating MRP3/4 and OAT3/4 Substrate Specificity Between Glucuronide Epimers

Studies investigating the role of MRP3/4 in hepatic efflux of glucuronides or the role of OAT3/4 in renal secretion should employ both M1G and M2G as separate probe substrates. Despite sharing the same transporter proteins, the two epimers differ in net systemic exposure by ~18-fold, implying differences in transporter kinetics that remain to be quantitatively characterized [1]. Using a single glucuronide epimer as a universal probe for ABC or SLC transporter activity assays risks masking stereochemistry-dependent transport efficiency differences that could be relevant for predicting herb-drug interactions with Bingpian-containing formulations [1].

Stable-Isotope-Labeled Internal Standard Synthesis for Absolute Quantification

The mechanistic demonstration by Johnson and Fenselau (1978) that [¹⁸O]isoborneol glucuronide retains its isotopic label through both enzymatic conjugation and hydrolysis supports its use as a stable-isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry [3]. Researchers developing precise LC-MS/MS assays for isoborneol glucuronide in biological matrices can synthesize or procure ¹⁸O-labeled M2G with confidence that the label remains intact during sample processing, ensuring accurate correction for matrix effects and extraction recovery [3].

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